![molecular formula C36H51NO11 B1198306 Bikhaconitine CAS No. 6078-26-8](/img/structure/B1198306.png)
Bikhaconitine
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Overview
Description
Bikhaconitine is a diterpenoid.
Scientific Research Applications
Pharmacology of Bikhaconitine
Bikhaconitine, a diterpenoid alkaloid derived from varieties of Indian aconite, has been a subject of interest in pharmacological research. Initially isolated and characterized in the early 20th century, its physiological action shares similarities with other aconitines like indaconitine, a toxic alkaloid derived from Aconitum napellus var. hians (Cash & Dunstan, 1905)(Cash & Dunstan, 1905).
Alkaloid Composition
In a study of Aconitum ferox, bikhaconitine was identified as one of the minor alkaloids present in the roots, along with pseudaconitine, veratroyl pseudaconine, and diacetyl pseudaconitine (Purushothaman & Chandrasekharan, 1974)(Purushothaman & Chandrasekharan, 1974). This highlights bikhaconitine's role in the complex alkaloid profile of certain plant species.
Chemical Structure and Derivatives
The chemical structure of bikhaconitine was elucidated, revealing its composition and similarities to other aconitine alkaloids. This understanding is crucial for further pharmacological investigations (Tsuda & Marion, 1963)(Tsuda & Marion, 1963). Additionally, the study of norditerpenoid alkaloids from Aconitum ferox indicated the presence of bikhaconitine among other compounds, providing insights into its natural occurrence and potential applications (Hanuman & Katz, 1993)(Hanuman & Katz, 1993).
Other Research Areas
While the main focus is on bikhaconitine, other research areas, such as bibliometric studies in various scientific fields, also contribute to the broader understanding of scientific research and its evaluation (Mongeon & Paul-Hus, 2015)(Mongeon & Paul-Hus, 2015). These studies, although not directly related to bikhaconitine, provide context and methods that can be applied in evaluating the research landscape of specific compounds like bikhaconitine.
properties
CAS RN |
6078-26-8 |
---|---|
Product Name |
Bikhaconitine |
Molecular Formula |
C36H51NO11 |
Molecular Weight |
673.8 g/mol |
IUPAC Name |
[(1S,2R,3R,4R,5S,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C36H51NO11/c1-9-37-17-33(18-41-3)13-12-24(44-6)36-21-15-34(40)25(45-7)16-35(48-19(2)38,27(30(36)37)28(46-8)29(33)36)26(21)31(34)47-32(39)20-10-11-22(42-4)23(14-20)43-5/h10-11,14,21,24-31,40H,9,12-13,15-18H2,1-8H3/t21-,24+,25+,26-,27+,28+,29-,30?,31-,33+,34+,35-,36+/m1/s1 |
InChI Key |
CYIFGHJXUWZGSW-GRXCUHEDSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC(=C(C=C7)OC)OC)O)OC)OC(=O)C)OC)OC)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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